N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that combines several functional groups, including a thiadiazole ring, an indole moiety, and a pyrrolidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.
Indole Derivative Preparation: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be formed via the reaction of an appropriate amine with a diketone or through the reduction of pyrrole derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The indole moiety can interact with various biological targets, while the thiadiazole ring may enhance binding affinity and specificity . The pyrrolidine ring can contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
- 1,3,4-Thiadiazole derivatives
- Pyrrolidine-3-carboxamide derivatives
Uniqueness
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of three distinct functional groups, each contributing to its potential biological activities and applications. This combination is not commonly found in other compounds, making it a valuable target for further research and development .
Properties
Molecular Formula |
C21H25N5O4S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H25N5O4S/c1-3-30-12-18-24-25-21(31-18)23-20(28)14-8-19(27)26(11-14)7-6-13-10-22-17-5-4-15(29-2)9-16(13)17/h4-5,9-10,14,22H,3,6-8,11-12H2,1-2H3,(H,23,25,28) |
InChI Key |
ALDHYAJKZWULKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
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